molecular formula C12H9N3 B159050 2-Phenyl-2H-benzotriazole CAS No. 1916-72-9

2-Phenyl-2H-benzotriazole

Cat. No. B159050
Key on ui cas rn: 1916-72-9
M. Wt: 195.22 g/mol
InChI Key: XJRLKUOFBZMRBR-UHFFFAOYSA-N
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Patent
US07714099B2

Procedure details

2-phenylazoaniline (3.47 g, 17.6 mmol) prepared above was placed in a 100-mL 1-neck round bottomed flask. Acetic acid (20 mL) and iodobenzene diacetate (6.23 g, 19.4 mmol) were added, in that order, resulting in an exotherm. The reaction was allowed to proceed for 1 hour during which time the mixture cooled to room temperature. Dichloromethane and water were added to the reaction mixture. The organic layer was separated and dried over MgSO4. The solution was filtered and concentrated using a rotary evaporator. The residue was purified on a silica gel column using dichloromethane as eluent. The fractions containing the desired product were combined and solvent removed. The solid was dried in a vacuum oven for 2 h. Yield: 34%.
Name
2-phenylazoaniline
Quantity
3.47 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
6.23 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C2C=CC=CC=2N[N:10]=[N:11][NH:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)C=CC=CC=1.C(O)(=O)C.C(O)(=O)C.C(O)(=O)C.I[C:36]1[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=1.ClCCl>O>[C:36]1([N:11]2[N:10]=[C:18]3[CH:17]=[CH:16][CH:15]=[CH:14][C:13]3=[N:12]2)[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=1 |f:2.3.4|

Inputs

Step One
Name
2-phenylazoaniline
Quantity
3.47 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=C(NN=NNC2=CC=CC=C2)C=CC=C1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
6.23 g
Type
reactant
Smiles
C(C)(=O)O.C(C)(=O)O.IC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in an exotherm
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue was purified on a silica gel column
ADDITION
Type
ADDITION
Details
The fractions containing the desired product
CUSTOM
Type
CUSTOM
Details
solvent removed
CUSTOM
Type
CUSTOM
Details
The solid was dried in a vacuum oven for 2 h
Duration
2 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1(=CC=CC=C1)N1N=C2C(=N1)C=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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